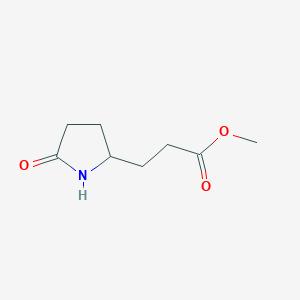

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate

Cat. No. B8741883

M. Wt: 171.19 g/mol

InChI Key: ZWKJBVNSPMQOLX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04372966

Procedure details

A solution of 136 g of gamma-nitropimelic acid dimethyl ester in 500 ml of methanol is hydrogenated at approximately 3780 psi using 15 g of Raney Nickel as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2-pyrrolidinepropanoic acid methyl ester. The 5-oxo-2-pyrrolidinepropanoic acid methyl ester is dissolved in 100 ml of methanol and 100 ml of water and is treated with 94 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 98° C. with distillation of methanol. The solution is cooled, neutralized with 151 ml of concentrated hydrochloric acid and concentrated at reduced pressure. The residue containing 5-oxo-2-pyrrolidinepropanoic acid is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride. The sodium chloride is removed by filtration after the acetic anhydride reaction. The filtrate is then concentrated at reduced pressure and 200 ml of toluene is added and concentration is repeated. The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes and is isolated by filtration. The product is best purified by sublimation at 100° C. and 0.1 mm Hg or by recrystallization from ethanol to give melting point of 179°-182° C.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CO[C:3](=[O:12])[CH2:4][CH2:5][CH:6]1[CH2:10][CH2:9][C:8](=[O:11])[NH:7]1.O.[OH-].[Na+].Cl>CO>[CH2:5]1[CH:6]2[N:7]([C:8](=[O:11])[CH2:9][CH2:10]2)[C:3](=[O:12])[CH2:4]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCC1NC(CC1)=O)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

94 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

151 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is cooled

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated at reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue containing 5-oxo-2-pyrrolidinepropanoic acid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The sodium chloride is removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the acetic anhydride reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate is then concentrated at reduced pressure and 200 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is best purified by sublimation at 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

0.1 mm Hg or by recrystallization from ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give melting point of 179°-182° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1CC(N2C(CCC12)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |